6-bromo-N-ethyl-8-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide
Description
6-bromo-N-ethyl-8-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Properties
IUPAC Name |
6-bromo-N-ethyl-8-methoxy-2-oxo-N-phenylchromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO4/c1-3-21(14-7-5-4-6-8-14)18(22)15-10-12-9-13(20)11-16(24-2)17(12)25-19(15)23/h4-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGHIJOLRHJWAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-ethyl-8-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide typically involves multiple steps:
Starting Material: The synthesis begins with a chromene derivative, such as 6-bromo-2-oxo-2H-chromene-3-carboxylic acid.
Esterification: The carboxylic acid group is esterified using an alcohol, such as methanol, in the presence of an acid catalyst like sulfuric acid to form the corresponding ester.
Amidation: The ester is then converted to an amide by reacting with ethylamine and phenylamine under controlled conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.
Methoxylation: The final step involves introducing the methoxy group at the 8th position, typically through a methylation reaction using a methylating agent like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group, potentially altering the compound’s biological activity.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in the presence of a base.
Major Products
Oxidation: Formation of 8-hydroxy-6-bromo-N-ethyl-2-oxo-N-phenyl-2H-chromene-3-carboxamide.
Reduction: Formation of 6-bromo-N-ethyl-8-methoxy-2-hydroxy-N-phenyl-2H-chromene-3-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural complexity.
Medicine: Explored for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The exact mechanism of action of 6-bromo-N-ethyl-8-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity. The bromine and methoxy groups can enhance its binding affinity and selectivity towards certain molecular targets, such as kinases or G-protein coupled receptors.
Comparison with Similar Compounds
Similar Compounds
6-bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide: Similar structure but with a methyl group instead of an ethyl group.
8-methoxy-2-oxo-2H-chromene-3-carboxamide: Lacks the bromine atom and the phenyl group.
6-bromo-2-oxo-2H-chromene-3-carboxylic acid: Precursor in the synthesis, lacks the amide group.
Uniqueness
6-bromo-N-ethyl-8-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromine atom and the methoxy group can significantly influence its pharmacokinetic properties and its ability to interact with biological targets.
This compound’s structural complexity and potential for diverse applications make it a valuable subject of study in various scientific fields.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
